3-(4-((2-(Cyanomethyl)phenyl)ethynyl)-2-fluorophenyl)propanoic acid
Overview
Description
TUG-770 is an agonist of free fatty acid receptor 1 (FFA1/GPR40; EC50 = 6.16 nM for a response to the full FFA1 agonist TUG-20 in a calcium assay in 1311N1 cells). It is selective for FFA1 over FFA2 (EC50 = 933 nM in a BRET assay). It reduces glucose levels in mice in an intraperitoneal glucose tolerance test in a dose-dependent manner with a maximal reduction at a dose of 50 mg/kg. It also reduces glucose levels in an oral glucose tolerance test in a diet-induced obesity mouse model for at least 29 days.
TUG-770 is a Highly Potent Free Fatty Acid Receptor 1 (FFA1/GPR40) Agonist for Treatment of Type 2 Diabetes. Free fatty acid receptor 1 (FFA1 or GPR40) enhances glucose-stimulated insulin secretion from pancreatic β-cells and currently attracts high interest as a new target for the treatment of type 2 diabetes.
Scientific Research Applications
Scientific Research Applications of 3-(4-((2-(Cyanomethyl)phenyl)ethynyl)-2-fluorophenyl)propanoic acid:
Anti-Inflammatory Activities : Compounds structurally similar to 3-(4-((2-(Cyanomethyl)phenyl)ethynyl)-2-fluorophenyl)propanoic acid have been found to exhibit anti-inflammatory activities. For example, phenolic compounds from the leaves of Eucommia ulmoides Oliv. showed modest inhibitory activities on LPS-induced NO production in macrophage RAW264.7 cells (Ren et al., 2021).
Chiral Derivatizing Agent : Some derivatives of propanoic acid, similar to the compound , have been used as chiral derivatizing agents. This application is significant in the field of stereochemistry for the separation and analysis of enantiomers (Hamman, 1993).
Material Science : The compound has potential applications in material science, specifically in enhancing the reactivity of molecules towards benzoxazine ring formation. This is particularly relevant in the development of materials with specific thermal and thermo-mechanical properties (Trejo-Machin et al., 2017).
Anticancer Activities : Related compounds have shown selective anticancer activities. The specific configuration of these compounds, such as the R-configuration, may contribute to their efficacy (Xiong Jing, 2011).
Photodegradation Studies : The photodegradation of related aryloxyphenoxy propionic herbicides in aqueous systems has been studied, which is crucial for understanding the environmental fate of these compounds (Pinna & Pusino, 2011).
properties
IUPAC Name |
3-[4-[2-[2-(cyanomethyl)phenyl]ethynyl]-2-fluorophenyl]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14FNO2/c20-18-13-14(6-8-17(18)9-10-19(22)23)5-7-15-3-1-2-4-16(15)11-12-21/h1-4,6,8,13H,9-11H2,(H,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIZUBVPJNPVIIN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC#N)C#CC2=CC(=C(C=C2)CCC(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90735197 | |
Record name | 3-(4-{[2-(Cyanomethyl)phenyl]ethynyl}-2-fluorophenyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90735197 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-((2-(Cyanomethyl)phenyl)ethynyl)-2-fluorophenyl)propanoic acid | |
CAS RN |
1402601-82-4 | |
Record name | 3-(4-{[2-(Cyanomethyl)phenyl]ethynyl}-2-fluorophenyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90735197 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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